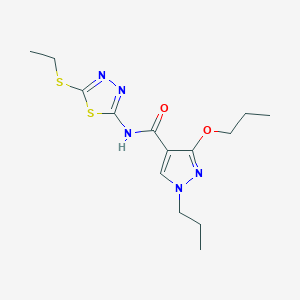![molecular formula C18H18ClN3OS B2799816 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide CAS No. 897457-85-1](/img/structure/B2799816.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The presence of the 4-chlorophenyl group and the imidazo[2,1-b]thiazole scaffold contributes to its unique chemical and biological characteristics.
Mecanismo De Acción
Target of Action
The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound, also known as CITCO, is an imidazothiazole derivative . It interacts with CAR by stimulating its nuclear translocation . This means that the compound binds to CAR in the cytoplasm of the cell, triggering a change in the receptor’s conformation. This change allows CAR to move into the cell nucleus, where it can regulate gene expression .
Biochemical Pathways
Once inside the nucleus, CAR binds to specific sequences of DNA, known as response elements. This binding influences the transcription of various genes, particularly those involved in the metabolism and transport of drugs and other xenobiotics . The exact pathways affected can vary depending on the specific genes targeted in different cells.
Pharmacokinetics
The compound’s bioavailability would be influenced by these factors, as well as by its chemical stability and solubility .
Result of Action
The activation of CAR by this compound leads to changes in the expression of a variety of genes. These changes can have multiple effects at the molecular and cellular levels, including alterations in drug metabolism and transport . This can influence how the body responds to various drugs, potentially affecting their efficacy and toxicity.
Action Environment
Environmental factors can influence the action of this compound. For example, the presence of other drugs that are also metabolized by CAR-regulated enzymes could affect the compound’s efficacy. Additionally, factors such as the individual’s health status, age, and genetic makeup could influence how the compound is metabolized and its overall effects .
Análisis Bioquímico
Biochemical Properties
It has been reported that similar compounds have shown broad-spectrum antiproliferative activity against various cell lines . This suggests that 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide has been shown to display antiproliferative activity against various cancer cell lines, including ovarian, colon, renal, and leukemia cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its antiproliferative activity, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b]thiazole scaffold.
Introduction of the 4-chlorophenyl group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Acylation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with cyclopentylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Análisis De Reacciones Químicas
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo[2,1-b]thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It exhibits significant cytotoxic activity against various cancer cell lines, making it a promising candidate for anticancer drug development.
Medicine: The compound’s antiviral, antibacterial, and antifungal properties make it a potential therapeutic agent for treating infectious diseases.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Comparación Con Compuestos Similares
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as :
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulatory agent.
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another derivative with significant cytotoxic activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentylacetamide group, which contributes to its distinct biological activities.
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-13-7-5-12(6-8-13)16-10-22-15(11-24-18(22)21-16)9-17(23)20-14-3-1-2-4-14/h5-8,10-11,14H,1-4,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUZYBUWBYPEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)

![5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2799739.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)
![2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2799744.png)

![3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole](/img/structure/B2799747.png)

![Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2799750.png)

![4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2799752.png)
![1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2799755.png)
